

Technical Characterization & Comparative Analysis: 2-Chloro-3-phenoxyquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-phenoxyquinoxaline

CAS No.: 78593-35-8

Cat. No.: B2931360

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Executive Summary

In medicinal chemistry, the quinoxaline scaffold is a privileged structure, serving as a core for anticancer, antimicrobial, and kinase-inhibitory agents.[1] **2-Chloro-3-phenoxyquinoxaline** represents a critical "desymmetrized" intermediate. Its synthesis—typically via nucleophilic aromatic substitution (

) of 2,3-dichloroquinoxaline—presents a common challenge: controlling selectivity.

Researchers frequently encounter mixtures containing the Starting Material (SM), the Target Mono-substituted Product, and the Bis-substituted Byproduct.

This guide provides an objective comparative analysis of the NMR and Mass Spectrometry data required to definitively identify **2-Chloro-3-phenoxyquinoxaline** and distinguish it from its process impurities.

Structural & Synthetic Context

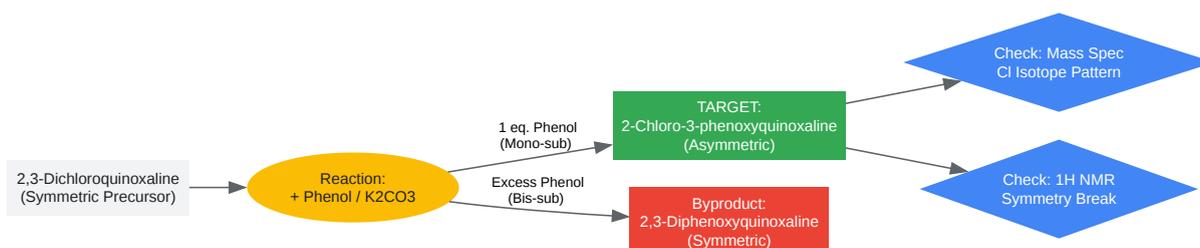
To interpret the data, one must understand the transformation. The reaction breaks the symmetry of the starting material, creating distinct spectroscopic signatures.

- Starting Material (SM): 2,3-Dichloroquinoxaline (Symmetric).

- Target (P): **2-Chloro-3-phenoxyquinoxaline** (Asymmetric).
- Byproduct (BP): **2,3-Diphenoxyquinoxaline** (Symmetric).

Comparative Workflow Diagram

The following diagram illustrates the synthetic pathway and the critical analytical checkpoints.



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Figure 1: Synthetic pathway and analytical decision nodes for distinguishing the target quinoxaline.

Mass Spectrometry Performance Data

Mass spectrometry is the most rapid method for assessing reaction progression because the chlorine isotope signature provides an immediate "fingerprint" of the substitution state.

Theoretical Data

- Formula:
- Exact Mass: 256.04
- Molecular Weight: 256.69

Comparative Isotope Patterns (The Diagnostic Key)

The "Performance" of the MS analysis relies on resolving the chlorine isotope clusters (

and

).[2]

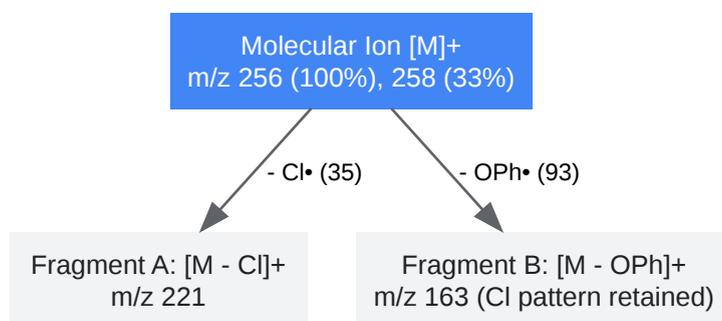
Compound	Formula	Molecular Ion (M+)	Isotope Pattern (M : M+2 : M+4)	Interpretation
2,3-Dichloro (SM)		198	9 : 6 : 1	Two Cl atoms. Distinctive "triplet-like" cluster.
2-Chloro-3-phenoxy (Target)		256	3 : 1	One Cl atom. Classic doublet pattern.
2,3-Diphenoxy (Byproduct)		314	100 : <1 : 0	No Cl atoms. Single peak (only satellite).

Fragmentation Pathway

In Electron Impact (EI) or ESI-MS/MS, the target molecule exhibits a specific fragmentation logic useful for structural confirmation.

- Molecular Ion (256/258): The parent peak.
- Loss of Cl (221): Homolytic cleavage of the C-Cl bond.
- Loss of Phenoxy (163): Cleavage of the ether linkage, leaving the 2-chloroquinoxaline cation.
- Quinoxaline Core (

129): Sequential loss of substituents.



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Figure 2: Primary fragmentation pathways for **2-Chloro-3-phenoxyquinoxaline**.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8][9]

NMR is the definitive tool for assessing the regiochemistry and purity. The key performance metric here is the Desymmetrization Effect.

Comparative NMR Logic

- 2,3-Dichloroquinoxaline (SM):
 - Symmetric molecule.
 - The quinoxaline ring protons appear as two signals (AA'BB' system) roughly centered at 7.8 and 8.1 ppm.
- **2-Chloro-3-phenoxyquinoxaline** (Target):
 - Asymmetric. The phenoxy group breaks the symmetry.
 - The 4 quinoxaline protons become magnetically non-equivalent (H-5, H-6, H-7, H-8).
 - Shielding Effect: The phenoxy ring current shields the adjacent quinoxaline proton (H-5) differently than the chlorine affects H-8.

Diagnostic Signal Table (, 400-500 MHz)

Region	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Aromatic A	Quinoxaline H-5, H-8	8.05 – 8.15	Two Doublets (dd)	2H	Deshielded protons adjacent to N.
Aromatic B	Quinoxaline H-6, H-7	7.65 – 7.80	Two Triplets (td)	2H	"Beta" protons on the quinoxaline ring.
Aromatic C	Phenoxy (Ortho)	7.45 – 7.55	Multiplet/Triplet	2H	Ortho to ether oxygen.
Aromatic D	Phenoxy (Meta/Para)	7.20 – 7.40	Multiplet	3H	Remaining phenyl protons.

Critical Distinction: If you see a symmetric AA'BB' pattern in the 7.8–8.2 range without the complexity of 4 distinct quinoxaline signals, you likely have the Starting Material or the symmetric Bis-phenoxy byproduct.

Experimental Protocols

To ensure data integrity, follow these standardized protocols for sample preparation and acquisition.

Protocol A: Sample Preparation for NMR

Objective: Prevent concentration broadening and solvent artifacts.

- Mass: Weigh 5–10 mg of the dried solid.
- Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (v/v).

- Filtration: If the solution is cloudy (common if inorganic salts from the synthesis remain), filter through a small plug of glass wool into the NMR tube. Note: Paramagnetic impurities (e.g., Cu/Fe catalysts) will broaden peaks and ruin the splitting resolution.

Protocol B: LC-MS Acquisition Parameters

Objective: Maximize ionization of the heteroaromatic ring.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 μm .
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes. (The phenoxy group significantly increases lipophilicity; the target will elute much later than the dichloro precursor).
- Ionization: ESI (+) Mode. Quinoxalines protonate readily at the ring nitrogens ().

References

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Sources

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